3-Bromo-4-fluorooxolane

Medicinal Chemistry Fragment-Based Drug Discovery Parallel Synthesis

3-Bromo-4-fluorooxolane (CAS 2201012-00-0 for the racemic trans / unspecified relative configuration; CAS 2752732-77-5 for rac-(3R,4S); CAS 2416218-59-0 for the (3S,4R) single enantiomer) is a fully saturated five-membered cyclic ether (tetrahydrofuran/oxolane) bearing bromine at C3 and fluorine at C4. With a molecular weight of 168.99 g·mol⁻¹ and an InChIKey of AWZMROPNYAMGRQ-IUYQGCFVSA-N, the compound presents two stereogenic centers, yielding cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,4S) diastereomers that are commercially available as distinct catalog items.

Molecular Formula C4H6BrFO
Molecular Weight 168.99 g/mol
Cat. No. B14775599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorooxolane
Molecular FormulaC4H6BrFO
Molecular Weight168.99 g/mol
Structural Identifiers
SMILESC1C(C(CO1)Br)F
InChIInChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2
InChIKeyAWZMROPNYAMGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorooxolane Procurement: Core Identity, Stereochemistry, and Sourcing Parameters


3-Bromo-4-fluorooxolane (CAS 2201012-00-0 for the racemic trans / unspecified relative configuration; CAS 2752732-77-5 for rac-(3R,4S); CAS 2416218-59-0 for the (3S,4R) single enantiomer) is a fully saturated five-membered cyclic ether (tetrahydrofuran/oxolane) bearing bromine at C3 and fluorine at C4 [1]. With a molecular weight of 168.99 g·mol⁻¹ and an InChIKey of AWZMROPNYAMGRQ-IUYQGCFVSA-N, the compound presents two stereogenic centers, yielding cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,4S) diastereomers that are commercially available as distinct catalog items . This stereochemical granularity, combined with the orthogonal reactivity imparted by the C–Br and C–F bonds, defines its utility as a chiral building block in medicinal chemistry and fragment-based library synthesis.

Why 3-Bromo-4-fluorooxolane Cannot Be Replaced by Simple Mono-Halogenated or Non-Fluorinated Oxolanes


Replacing 3-bromo-4-fluorooxolane with a mono-halogenated analog (e.g., 3-bromooxolane or 4-fluorooxolane) forfeits the core advantage of orthogonal functionalization: the C–Br bond serves as a reliable handle for metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald–Hartwig) or nucleophilic displacement, while the C–F bond simultaneously modulates electron density, metabolic stability, and lipophilicity without participating in those coupling reactions [1][2]. The cis/trans diastereomeric pairs further enable conformational restriction in target molecules, a design element absent in achiral or monohalo analogs. Substituting with a 3-chloro-4-fluoro variant alters leaving-group kinetics and may require re-optimization of catalytic conditions, making direct “drop-in” substitution the exception rather than the rule . The quantitative evidence below demonstrates where these differences translate into measurable property divergence and divergent synthetic utility.

Quantitative Differentiation of 3-Bromo-4-fluorooxolane Against Closest Structural Analogs


Orthogonal Reactivity Gradient: C–Br vs. C–F Leaving-Group Propensity

The inclusion of both bromine and fluorine on the oxolane scaffold establishes a reactivity hierarchy unavailable in mono-halogenated analogs. Under standard nucleophilic substitution conditions, bromide is a substantially better leaving group than fluoride; comparative leaving-group kinetics show a relative rate order of I⁻ > Br⁻ > Cl⁻ > F⁻, with fluoride being the least effective dissociating group . This means the C–Br bond can be selectively activated for Pd-catalyzed cross-coupling or SN2 displacement while the C–F bond remains inert, enabling sequential, programmable functionalization. In contrast, 3-bromooxolane (CAS 19311-37-6) offers only a single reactive handle, while 3,4-dibromooxolane introduces competing, non-selective reactivity at both positions, potentially leading to statistical mixtures of mono- and di-substituted products under coupling conditions . The fluorine atom in 3-bromo-4-fluorooxolane also exerts a through-bond electron-withdrawing effect that increases the electrophilicity of the adjacent C–Br carbon relative to 3-bromooxolane, a phenomenon consistent with frontier molecular orbital analysis indicating a lowered LUMO energy .

Medicinal Chemistry Fragment-Based Drug Discovery Parallel Synthesis

Stereochemical Granularity: Enantiopure vs. Racemic Cis/Trans Diastereomer Availability

3-Bromo-4-fluorooxolane is commercially catalogued with precise stereochemical definition, offering four distinct stereoisomers: rac-(3R,4S) (CAS 2752732-77-5), (3S,4R) enantiomer (CAS 2416218-59-0), (3R,4S) enantiomer (CAS 2920198-28-1), and (3S,4S) enantiomer (CAS 2920218-09-1) . This stereochemical granularity stands in contrast to 3-bromooxolane (CAS 19311-37-6), which contains only a single stereocenter (when substituted at C3) or is achiral (unsubstituted parent), and 4-fluorooxolane, which similarly lacks the dual-stereocenter complexity . The availability of both cis and trans diastereomers, each as racemates and single enantiomers, permits systematic exploration of conformational and stereochemical SAR in lead optimization programs—a capability that mono-halogenated or achiral oxolane analogs cannot support. The (3R,4S)-enantiomer is documented at 98% purity (HPLC) by Leyan , while the (3S,4S)-enantiomer is available at 95% purity from MolCore , providing quantifiable procurement-grade specifications.

Chiral Building Blocks Asymmetric Synthesis Structure-Activity Relationship (SAR)

Computed Lipophilicity Modulation: XLogP3 Comparison with Mono-Brominated and Non-Halogenated Oxolanes

Fluorine substitution at C4 partially offsets the lipophilicity increase imparted by the C3 bromine atom, yielding a computed XLogP3 of 1.1 for 3-bromo-4-fluorooxolane [1]. By comparison, 3-bromooxolane exhibits an XLogP3 of 1.17 , while unsubstituted tetrahydrofuran (oxolane) has an experimental log P of approximately 0.53 [2]. The 0.07 log unit reduction relative to 3-bromooxolane is chemically significant in fragment-based drug design, where even small lipophilicity differences affect ligand efficiency indices (LE, LLE) and can influence promiscuity risk. Introducing the same scaffold without any halogen (THF) drops log P by ~0.6 units, substantially altering permeability and solubility profiles. This positions 3-bromo-4-fluorooxolane as a moderately lipophilic fragment (target XLogP range 1–3) suitable for fragment growing campaigns, whereas 3-bromooxolane sits slightly higher and THF sits below the optimal fragment range.

Drug Design ADME Optimization Fragment-Based Screening

GHS Hazard Profile Parity with Mono-Halogenated Oxolanes: No Additional Procurement Barrier

Safety classification data from PubChem indicates that rac-(3R,4S)-3-bromo-4-fluorooxolane carries GHS hazard statements H226 (Flammable liquid and vapor, 100%), H315 (Causes skin irritation, 100%), and H319 (Causes serious eye irritation, 100%) [1]. Independently, the mono-halogenated analog 3-bromooxolane is identically classified by TCI with the same GHS02/GHS07 pictograms and hazard statements H226, H315, H319 . This equivalency demonstrates that introducing fluorine at C4 does not escalate the intrinsic hazard profile relative to the simpler brominated oxolane, meaning no incremental storage, handling, or shipping restriction is incurred during procurement. For comparison, certain di-halogenated oxolanes with higher halogen content (e.g., 3,4-dibromooxolane) may exhibit elevated toxicity or environmental hazard classifications requiring more stringent permitting.

Laboratory Safety Chemical Procurement Risk Assessment

Topological Polar Surface Area Conservation: No Penalty for Dual Halogenation

Despite carrying two halogen substituents, 3-bromo-4-fluorooxolane maintains a topological polar surface area (TPSA) of 9.2 Ų, identical to that of 3-bromooxolane at 9.2 Ų [1]. This value is well below the commonly applied TPSA threshold of 140 Ų for oral bioavailability (Veber rule) and below 60 Ų for good blood–brain barrier penetration, confirming that the addition of fluorine does not compromise membrane permeability potential. For context, the unsubstituted oxolane ring has a TPSA of 9.2 Ų (single oxygen acceptor), meaning neither bromine nor fluorine contributes additional polar surface area, as halogens are not classified as hydrogen-bond acceptors in the TPSA fragment-based calculation method [2]. This attribute is particularly relevant for CNS drug discovery programs where TPSA minimization is critical.

Drug Likeness Membrane Permeability Fragment Library Design

High-Value Application Scenarios for 3-Bromo-4-fluorooxolane Based on Quantitative Differentiation Evidence


Chiral Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

The commercial availability of four stereochemically defined forms of 3-bromo-4-fluorooxolane—each a modest molecular weight (168.99 g·mol⁻¹) fragment with an XLogP3 of 1.1—makes it an ideal entry for fragment library design, where the Rule of Three (MW < 300, log P ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is strictly applied . The TPSA of 9.2 Ų ensures excellent permeability potential, while the orthogonal C–Br and C–F bonds permit fragment elaboration via selective cross-coupling without deprotection. Procurement teams sourcing for FBDD initiatives should specify the enantiopure (3R,4S) or (3S,4R) forms at ≥98% purity to ensure screening results are not confounded by the opposite enantiomer .

Late-Stage Functionalization of Advanced Intermediates via Orthogonal C–Br Cross-Coupling

The reactivity gradient between C–Br (high) and C–F (low) enables late-stage diversification strategies where the bromine atom participates in Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings while the fluorine substituent remains intact . This is particularly valuable in medicinal chemistry programs where a fluorinated oxolane core must be retained for metabolic stability while the C3 position is diversified to explore SAR. By contrast, 3,4-dibromooxolane would undergo competitive coupling at both positions, reducing selectivity and yield. Synthetic chemistry groups should procure the racemic or enantiopure form depending on whether downstream chiral resolution is planned, with the awareness that XLogP3 = 1.1 positions the scaffold favorably for cell permeability assays post-elaboration .

CNS Drug Discovery Programs Requiring Low TPSA and Controlled Lipophilicity

For central nervous system (CNS) targets, the combination of TPSA = 9.2 Ų and XLogP3 = 1.1 places 3-bromo-4-fluorooxolane-derived molecules in the favorable region of the CNS Multiparameter Optimization (MPO) scoring space (TPSA < 60–90 Ų desirable, log P 1–3 optimal) . The fluorine atom contributes to metabolic stability of the oxolane ring against CYP450-mediated oxidation, a documented advantage of fluorinated saturated heterocycles over their non-fluorinated counterparts in CNS drug candidates . The equivalent GHS profile (H226, H315, H319) to simpler bromooxolanes means no additional shipping or storage restrictions impede procurement for CNS projects .

Conformational Restriction in Kinase Inhibitor and PROTAC Linker Design

The rigid oxolane ring with cis- or trans-configured halogen substituents provides conformational constraint that can pre-organize binding motifs for kinase hinge regions or orient PROTAC (PROteolysis TArgeting Chimeras) linkers. While direct biological data for 3-bromo-4-fluorooxolane itself remains sparse in the peer-reviewed literature, the structural analogy to substituted tetrahydrofuran motifs validated in HIV-1 protease inhibitors and B1-receptor antagonists supports its use as a scaffold-hopping bioisostere . The orthogonal C–Br handle enables installation of aryl/heteroaryl warheads for kinase binding, while the C–F substituent mimics the stereoelectronic effects of the tetrahydrofuran oxygen in natural product-inspired inhibitors. Procurement for PROTAC projects should prioritize the single enantiomers to avoid diastereomeric mixtures that complicate linker-conjugate characterization.

Quote Request

Request a Quote for 3-Bromo-4-fluorooxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.